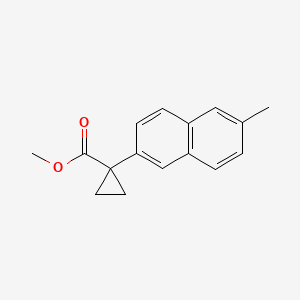

Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate

Description

Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate is a cyclopropane-containing compound featuring a naphthalene moiety substituted with a methyl group at the 6-position and a methyl ester functional group on the cyclopropane ring.

Properties

CAS No. |

61508-73-4 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C16H16O2/c1-11-3-4-13-10-14(6-5-12(13)9-11)16(7-8-16)15(17)18-2/h3-6,9-10H,7-8H2,1-2H3 |

InChI Key |

BLUMUIPFEAADRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)C3(CC3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation via Ylide-Mediated Ring Closure

The most widely documented method for synthesizing cyclopropane esters involves ylide-mediated cyclopropanation. As detailed in patent EP0162538A2 , this approach employs an isopropyl triphenylphosphonium salt to generate a reactive ylide, which undergoes [2+1] cycloaddition with α,β-unsaturated esters. For Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate, the synthesis proceeds as follows:

-

Synthesis of 6-Methylnaphthalen-2-yl Propenoate :

-

A Horner-Wadsworth-Emmons reaction between 6-methylnaphthalene-2-carbaldehyde and a dialkyl alkoxycarbonylmethylphosphonate (e.g., diethyl (ethoxycarbonylmethyl)phosphonate) forms the α,β-unsaturated ester .

-

Conditions : Sodium hydride in tetrahydrofuran (THF) at 0–5°C, followed by warming to room temperature.

-

-

Cyclopropanation :

Key Characterization Data :

-

IR (liquid film) : 1730 cm⁻¹ (ester C=O), 1590 cm⁻¹ (aromatic C=C) .

-

¹H NMR : δ 7.6–7.8 (m, aromatic H), 3.6 (s, OCH₃), 1.4–1.6 (m, cyclopropane CH₂) .

Palladium-Catalyzed Cross-Coupling

An alternative route leverages palladium-catalyzed coupling to attach the naphthalene moiety to a pre-formed cyclopropane ester. Patent EP3292104A1 outlines a method using palladium(II) acetate and tetramethylethylenediamine (TMEDA) to facilitate coupling between a brominated naphthalene derivative and a cyclopropane boronic ester:

-

Synthesis of Cyclopropane Boronic Ester :

-

Transmetalation of methyl 2,2-dimethylcyclopropane-1-carboxylate with bis(pinacolato)diboron yields the boronic ester.

-

-

Coupling Reaction :

Advantages :

-

Avoids harsh ylide conditions.

-

Enables modular synthesis with varied aryl groups.

Copper-Mediated Cyclotrimerization

A novel method from crystallography studies utilizes copper(I) iodide and di-tert-butyl peroxide to synthesize cyclopropane derivatives via radical pathways. Although developed for triketones, adapting this protocol could involve:

-

Radical Initiation :

-

6-Methylnaphthalene-2-carbaldehyde reacts with tert-butyl peroxide under CuI catalysis.

-

-

Cyclopropane Formation :

Challenges :

-

Lower selectivity for mono-cyclopropanation.

-

Requires rigorous purification (e.g., silica chromatography) .

Comparative Analysis of Methods

Critical Challenges and Optimization Strategies

-

Steric Hindrance :

-

Byproduct Formation :

-

Acid Sensitivity :

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into corresponding alcohols or alkanes.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted cyclopropane and naphthalene derivatives.

Scientific Research Applications

Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate is an organic compound featuring a cyclopropane ring attached to a naphthalene moiety and a methyl ester functional group. It has a molecular formula of . This compound is investigated for its potential use in organic synthesis and pharmaceutical applications, owing to the reactivity of its cyclopropane and naphthalene components.

Structural Comparison

Several compounds share structural similarities with this compound:

| Compound Name | Unique Features |

|---|---|

| Methyl 1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylate | Contains a different naphthalene substitution pattern |

| Methyl 1-(naphthalen-2-yl)cyclopropane-1-carboxylate | Lacks the methyl group at position 6 |

| Methyl 1-(phenyl)cyclopropane-1-carboxylate | Features a phenyl group instead of a naphthalene moiety |

This compound is unique due to the presence of the methyl-substituted naphthalene ring, which imparts distinct chemical properties that influence its reactivity and interactions with biological targets. This structural feature may enhance its stability and selectivity compared to other similar compounds, making it valuable for research and application in various fields.

Interaction Studies

Mechanism of Action

The mechanism of action of methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The naphthalene moiety may also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate with three classes of analogs: naphthalene-substituted cyclopropanes , cyclopropane derivatives with polar functional groups , and isotopically labeled variants . Key differences in substituent effects, synthetic accessibility, and physicochemical properties are highlighted.

Naphthalene-Substituted Cyclopropane Analogs

Key Observations :

- The 6-methyl group in the target compound may enhance steric hindrance or metabolic stability compared to halogenated analogs.

- Synthetic Efficiency : Yields vary significantly with substituents; bromo substitution reduces yield (53%) compared to phenyl (90%), likely due to steric or electronic challenges .

Cyclopropane Derivatives with Polar Functional Groups (PharmaBlock Compounds)

| Compound Name | Functional Groups | Potential Applications |

|---|---|---|

| 1-(2-Aminoethyl)cyclopropanecarboxylic acid hydrochloride | Amino, carboxylic acid | Drug intermediates (e.g., peptide mimetics) |

| Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate | Boc-protected amino, methyl ester | Protected intermediates for chiral synthesis |

| Target Compound | Methyl ester | Likely intermediate for ester hydrolysis or transesterification |

Key Observations :

- Reactivity: The target compound’s methyl ester is less polar than carboxylic acids (e.g., 1-(2-aminoethyl)cyclopropanecarboxylic acid), favoring organic solubility.

- Functionalization Potential: Unlike Boc-protected analogs, the target compound lacks handles for direct peptide coupling, limiting its utility in bioconjugation .

Isotopically Labeled Analogs

Methyl 1-(naphthalen-1-yl-d7)cyclopropane-1-carboxylate, a deuterated variant, demonstrates the utility of isotopic labeling for metabolic or mechanistic studies. The target compound’s methyl group could similarly be deuterated to probe kinetic isotope effects .

Research Findings and Implications

- Synthetic Challenges : The position and nature of naphthalene substituents critically impact reaction yields. Bromine’s electron-withdrawing nature may slow transmetallation in cross-coupling steps .

- Spectroscopic Signatures : Aromatic proton shifts in 1H NMR correlate with substituent electronic effects. The target compound’s methyl group is expected to upfield-shift adjacent protons compared to bromo analogs.

- Biological Relevance : Methyl esters are prone to hydrolysis in vivo, suggesting the target compound could act as a prodrug, unlike stable tert-butoxycarbonyl (Boc) derivatives .

Biological Activity

Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate (CAS No. 61508-73-4) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its anticancer effects and other pharmacological activities, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopropane ring attached to a methylnaphthalene moiety, which contributes to its unique biological activity. The compound is characterized by:

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to this compound, revealing promising results. The following table summarizes key findings on the cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | Not specified | |

| Related naphthalene derivatives | HEPG2 (liver cancer) | 1.18 ± 0.14 | |

| Naphthalene-based compounds | Jurkat (leukemia) | 1.95 |

The compound's activity is believed to be linked to its ability to inhibit key cellular pathways involved in cancer progression, although specific mechanisms for this compound remain under investigation.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes critical for cancer cell survival, such as thymidylate synthase and various kinases.

- Induction of Apoptosis : Studies indicate that naphthalene derivatives can trigger apoptotic pathways in cancer cells, leading to increased cell death .

- Antioxidant Properties : Some structural analogs exhibit antioxidant activity, which can reduce oxidative stress in cells, potentially enhancing their therapeutic effects .

Case Studies

A notable case study involved the synthesis and evaluation of a series of naphthalene derivatives, including this compound, which were tested for their cytotoxic effects against various cancer cell lines. The study highlighted that compounds with similar structures showed significant inhibition rates against breast and liver cancer cell lines, suggesting a potential role for this compound in anticancer therapy .

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas of exploration include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a living organism.

- Combination Therapies : Investigating the effects of combining this compound with other anticancer agents to enhance efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate, and what reaction conditions optimize yield?

- Methodology : Synthesis typically involves cyclopropanation of a naphthalene precursor followed by esterification. For example, cyclopropane ring formation can be achieved using transition-metal catalysts (e.g., Rh or Cu) under inert atmospheres. Subsequent carboxylation with methyl chloroformate in anhydrous THF at 0–5°C enhances selectivity .

- Key Parameters :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 25°C | 65–75 |

| Esterification | Methyl chloroformate, K₂CO₃, THF | 80–85 |

- Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization from ethanol .

Q. How is structural characterization of this compound performed, and what spectroscopic markers are critical?

- Analytical Techniques :

- ¹H NMR : Key signals include cyclopropane protons (δ 1.2–1.8 ppm, multiplet), methylnaphthalene aromatic protons (δ 7.2–8.0 ppm), and ester methyl (δ 3.7 ppm, singlet) .

- HRMS : Exact mass calculated for C₁₆H₁₆O₂ ([M+H]⁺): 265.1234; experimental deviation <2 ppm .

- IR : Ester C=O stretch (~1720 cm⁻¹) and naphthalene C-H stretches (3050–3100 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting toxicological data on methylnaphthalene derivatives be resolved in environmental exposure studies?

- Analysis Framework :

- Compare studies using standardized endpoints (e.g., hepatic effects, genotoxicity) from Table B-1 in . For example, discrepancies in hepatotoxicity may arise from exposure duration (acute vs. chronic) or species-specific metabolic pathways (e.g., CYP450 activity in rodents vs. humans) .

- Meta-Analysis : Apply weight-of-evidence approaches to prioritize studies with robust designs (e.g., controlled dose-response in mammals, validated biomarkers) .

Q. What experimental designs are recommended for assessing the compound’s pharmacokinetics and tissue distribution?

- In Vivo Protocol :

- Dosing : Oral (5–50 mg/kg) or intravenous (1–10 mg/kg) administration in rodent models.

- Sampling : Plasma/tissue collection at t = 0.5, 1, 2, 4, 8, 24 hours post-dose.

- Analytics : LC-MS/MS quantification; monitor metabolites (e.g., hydrolyzed cyclopropane-carboxylic acid) .

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in medicinal chemistry applications?

- Mechanistic Insights :

- The strained cyclopropane enhances electrophilicity, enabling ring-opening reactions with nucleophiles (e.g., thiols in cysteine residues). This property is leveraged in prodrug designs targeting enzymes like glutathione S-transferase .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict bond angles (~60°) and strain energy (~27 kcal/mol), correlating with experimental reactivity .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during functionalization of the naphthalene moiety?

- Optimization :

- Use directing groups (e.g., -OMe at C6) to regioselectively modify the naphthalene ring.

- Pd-catalyzed C-H activation (e.g., with 2-pyridone ligands) minimizes undesired dimerization .

- Table : Reaction Outcomes with/without Directing Groups

| Modification | Yield (%) | Selectivity (para:meta) |

|---|---|---|

| Without -OMe | 30 | 1:1.5 |

| With -OMe | 72 | 4:1 |

Q. How can researchers validate the environmental stability of this compound in aquatic systems?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.